L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine
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Overview
Description
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (High-Performance Liquid Chromatography) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industrial: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may interact with cell surface receptors to trigger signaling cascades that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-tyrosine: Another dipeptide with potential therapeutic applications.
Properties
CAS No. |
646990-61-6 |
---|---|
Molecular Formula |
C39H58N10O12 |
Molecular Weight |
858.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H58N10O12/c1-21(2)16-26(46-34(55)22(3)40)36(57)45-25(12-13-30(41)51)35(56)44-19-32(53)42-18-31(52)43-20-33(54)48-14-5-7-29(48)38(59)49-15-4-6-28(49)37(58)47-27(39(60)61)17-23-8-10-24(50)11-9-23/h8-11,21-22,25-29,50H,4-7,12-20,40H2,1-3H3,(H2,41,51)(H,42,53)(H,43,52)(H,44,56)(H,45,57)(H,46,55)(H,47,58)(H,60,61)/t22-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
PZJGTYFWORJODH-AGEVTBPVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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